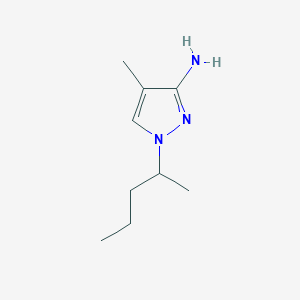![molecular formula C14H12N4OS B13059371 N'-(benzyloxy)-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13059371.png)
N'-(benzyloxy)-N-thieno[2,3-d]pyrimidin-4-yliminoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(benzyloxy)-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide is a complex organic compound featuring a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(benzyloxy)-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide typically involves multi-step organic reactions. The starting materials often include thieno[2,3-d]pyrimidine derivatives and benzylamine. The key steps in the synthesis may involve:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyloxy group: This step may involve nucleophilic substitution reactions where a benzyloxy group is introduced to the core structure.
Formation of the methanimidamide moiety: This can be achieved through condensation reactions involving appropriate amines and aldehydes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(benzyloxy)-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
(E)-N’-(benzyloxy)-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: Its unique electronic properties may make it suitable for use in organic electronics or as a component in advanced materials.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of (E)-N’-(benzyloxy)-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core may interact with enzymes or receptors, modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.
Benzyloxy-substituted compounds: These compounds have similar substituents and may exhibit comparable chemical reactivity.
Uniqueness
(E)-N’-(benzyloxy)-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H12N4OS |
|---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
N-phenylmethoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide |
InChI |
InChI=1S/C14H12N4OS/c1-2-4-11(5-3-1)8-19-18-10-16-13-12-6-7-20-14(12)17-9-15-13/h1-7,9-10H,8H2,(H,15,16,17,18) |
InChI Key |
BHCGDTYDYBZBJK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CON/C=N/C2=C3C=CSC3=NC=N2 |
Canonical SMILES |
C1=CC=C(C=C1)CONC=NC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13059307.png)
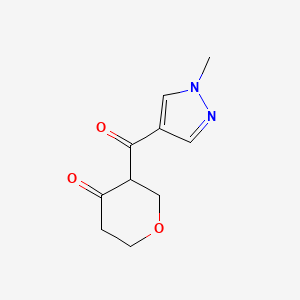
![6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13059316.png)
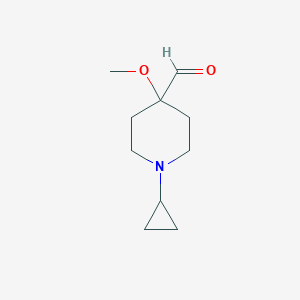
![ethyl (2S,5Z)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B13059327.png)
![2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B13059331.png)
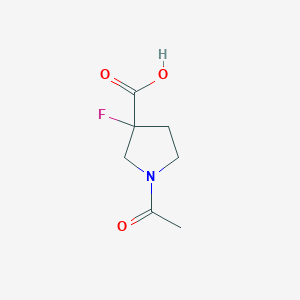
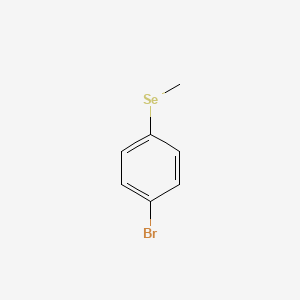
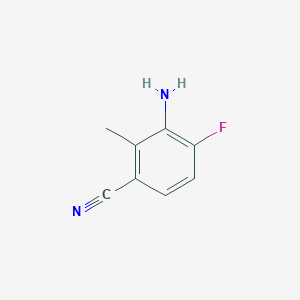
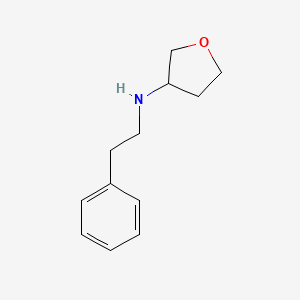

![2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13059379.png)
